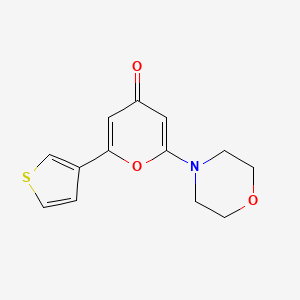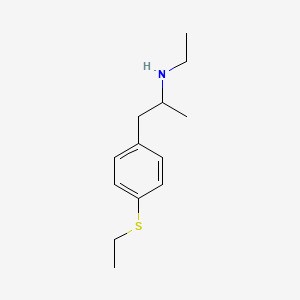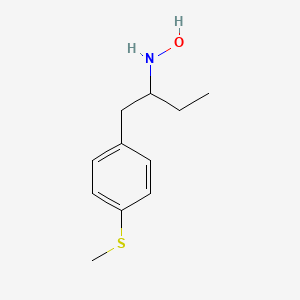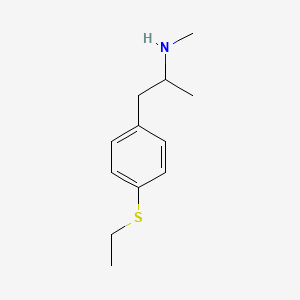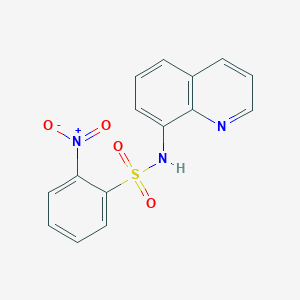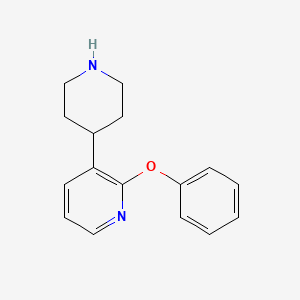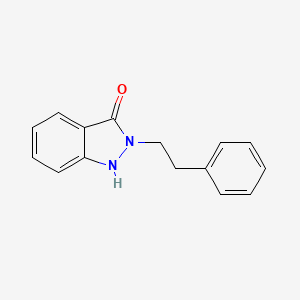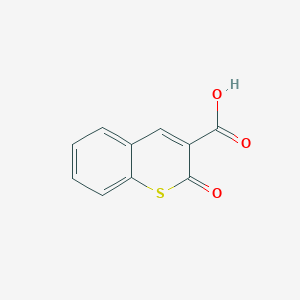
2-oxo-2H-thiochromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2H-thiochromene-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H6O3S It is a derivative of thiochromene, which is a sulfur-containing analog of chromene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid typically involves the thia-Michael condensation reaction of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound . This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the thiochromene ring.
Other methods for synthesizing 2H-thiochromene derivatives include enantioselective synthesis using amidine-based catalysts, multistep synthesis involving o-halobenzaldehyde-based reactions, and intramolecular alkyne iodo/hydroarylation reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2H-thiochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiochromene derivatives.
Wissenschaftliche Forschungsanwendungen
2-oxo-2H-thiochromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-thiochromene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance . The compound binds to the active site of the enzyme, preventing its normal function and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-2H-chromene-3-carboxylic acid: A similar compound where the sulfur atom is replaced by an oxygen atom.
2-oxo-2H-pyran-3-carboxylic acid: Another analog with a different heterocyclic ring structure.
Uniqueness
2-oxo-2H-thiochromene-3-carboxylic acid is unique due to the presence of the sulfur atom in its structure, which imparts different chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in unique interactions and reactions, making this compound valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
66253-08-5 |
|---|---|
Molekularformel |
C10H6O3S |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
2-oxothiochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) |
InChI-Schlüssel |
CIMFYGICTNZOPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
